Piboserod Piboserod Piboserod (SB 207266) is a selective 5-HT(4) receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 152811-62-6
VCID: VC0003165
InChI: InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26)
SMILES: CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42
Molecular Formula: C22H31N3O2
Molecular Weight: 369.5 g/mol

Piboserod

CAS No.: 152811-62-6

Cat. No.: VC0003165

Molecular Formula: C22H31N3O2

Molecular Weight: 369.5 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Piboserod - 152811-62-6

CAS No. 152811-62-6
Molecular Formula C22H31N3O2
Molecular Weight 369.5 g/mol
IUPAC Name N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide
Standard InChI InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26)
Standard InChI Key KVCSJPATKXABRQ-UHFFFAOYSA-N
SMILES CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42
Canonical SMILES CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42
Appearance Solid powder

Chemical Structure and Physicochemical Properties

Piboserod is a small molecule with the chemical formula C22H31N3O2\text{C}_{22}\text{H}_{31}\text{N}_3\text{O}_2 and a molecular weight of 369.5 g/mol . Its structure features a piperidine ring linked to an indole-derived carboxamide moiety, which contributes to its high affinity for 5-HT₄ receptors. The compound is achiral, with no defined stereocenters or E/Z isomerism .

Pharmacological Profile

Mechanism of Action

Piboserod acts as a competitive antagonist at 5-HT₄ receptors, which are G protein-coupled receptors (GPCRs) linked to adenylate cyclase activation . In the gastrointestinal tract, 5-HT₄ receptor activation enhances peristaltic reflexes and serotonin-induced defecation. By blocking these receptors, piboserod attenuates excessive smooth muscle contractions, a mechanism explored for IBS .

In the cardiovascular system, 5-HT₄ receptors are expressed in human atrial cells, where their activation can precipitate arrhythmias. Preclinical studies suggested that piboserod might mitigate atrial fibrillation by stabilizing electrical activity . Additionally, myocardial 5-HT₄ receptors are upregulated in heart failure, contributing to maladaptive remodeling. Piboserod’s antagonism here reduced left ventricular (LV) remodeling in animal models, prompting clinical trials in heart failure .

Pharmacodynamics

In guinea pig distal colon models, piboserod exhibited high potency (pA2=10.6\text{pA}_2 = 10.6) in antagonizing 5-HT-evoked contractions . At concentrations above 30 nM, it noncompetitively suppressed maximum responses, suggesting allosteric modulation or receptor internalization .

Clinical Trials and Efficacy

Table 2: Key Findings from Heart Failure Trial

ParameterPiboserod Group (n=67)Placebo Group (n=70)PP-Value
LVEF Change (%)+1.700.020
End-Systolic Volume (mL)-700.060
Adverse Events58%45%N/A

Adverse events were more frequent with piboserod (58% vs. 45%), though no specific safety signals emerged .

Discontinued Indications

  • Irritable Bowel Syndrome (IBS): Development ceased in 1999 due to insufficient efficacy .

  • Atrial Fibrillation: Phase II trials halted in 2004 despite preclinical promise .

Pharmacokinetics and Metabolism

Data on piboserod’s absorption, distribution, metabolism, and excretion (ADME) remain limited. Oral bioavailability and protein binding are undocumented, though its piperidine and carboxamide groups suggest hepatic metabolism via cytochrome P450 enzymes . The lack of pharmacokinetic profiling likely contributed to its discontinuation, as dose optimization challenges may have obscured therapeutic potential.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator